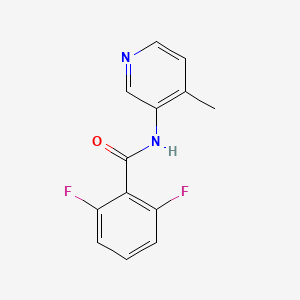![molecular formula C19H19FN4O B12242967 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline](/img/structure/B12242967.png)
4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core structure substituted with a piperidine ring and a fluoropyrimidine moiety, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: Due to its unique structure, the compound could be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antibacterial activities.
Industry: The compound might find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline would depend on its specific application. In a medicinal context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. Alternatively, it might act as an agonist or antagonist at a receptor, modulating the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)aniline
- 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzene
- 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)pyridine
Uniqueness
Compared to similar compounds, 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline stands out due to its quinoline core, which imparts unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C19H19FN4O/c20-15-11-22-19(23-12-15)25-16-6-9-24(10-7-16)13-14-5-8-21-18-4-2-1-3-17(14)18/h1-5,8,11-12,16H,6-7,9-10,13H2 |
InChI Key |
PUTJQLNVJMDVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12242885.png)
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12242887.png)
![5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242892.png)
![1-(2,6-Difluorobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12242893.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242900.png)

![2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine](/img/structure/B12242908.png)
![3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile](/img/structure/B12242916.png)

![4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12242946.png)
![2-(1H-indol-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12242947.png)
![2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide](/img/structure/B12242948.png)
![N-[(4-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12242954.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12242956.png)
